BenchChemオンラインストアへようこそ!

2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline

Physicochemical profiling Drug-likeness Library design

This THIQ-imidazole scaffold provides a unique pharmacophore for CNS targets and TLR8 screening panels. The 1-methylimidazole moiety introduces an additional hydrogen-bond acceptor and metal-coordination site absent in simple 2-benzyl-THIQs, while the unsubstituted C3 position allows regioselective derivatization without deprotection steps. With fragment-like properties (MW<300, tPSA<60), it is a superior probe for SAR campaigns and chemogenomic profiling.

Molecular Formula C14H17N3
Molecular Weight 227.311
CAS No. 2176069-12-6
Cat. No. B2830960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline
CAS2176069-12-6
Molecular FormulaC14H17N3
Molecular Weight227.311
Structural Identifiers
SMILESCN1C=NC=C1CN2CCC3=CC=CC=C3C2
InChIInChI=1S/C14H17N3/c1-16-11-15-8-14(16)10-17-7-6-12-4-2-3-5-13(12)9-17/h2-5,8,11H,6-7,9-10H2,1H3
InChIKeyLRLVDZDYIIMOAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-Methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline CAS 2176069-12-6: Structural Identity and Screening Provenance


2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline (CAS 2176069-12-6) is a synthetic heterocyclic compound with the molecular formula C14H17N3 and a molecular weight of 227.30 g/mol . Its structure comprises a 1,2,3,4-tetrahydroisoquinoline (THIQ) core N‑substituted with a 1‑methyl‑1H‑imidazol‑5‑ylmethyl group via a methylene bridge, yielding a rigid, nitrogen‑rich bicyclic framework. The compound is catalogued as a screening compound in the ChemBridge/Hit2Lead library (SC‑49134614 series, though the exact Hit2Lead entry is the 3‑carboxamide analog) and is commercially available from Life Chemicals at milligram to multi‑milligram scale [1]. The MeSH vocabulary links this compound to toll‑like receptor 8 (TLR8) under the synonym 3M‑002 [2]; however, structural verification indicates that the canonical 3M‑002 (CL075, 2‑propylthiazolo[4,5‑c]quinolin‑4‑amine) differs from the THIQ‑imidazole scaffold, suggesting the MeSH synonym may originate from a shared biological screening annotation rather than structural identity.

Why Generic Replacement of 2-((1-Methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline Cannot Be Assumed Without Loss of Structural Determinants


The compound’s differentiation resides in the specific connectivity of a 1‑methylimidazole at the 5‑position to the THIQ nitrogen via a single methylene linker. This contrasts with the broader class of 2‑substituted THIQs, where the N‑substituent is typically a simple alkyl, benzyl, or acyl group . The imidazole ring introduces an additional hydrogen‑bond acceptor and a potential metal‑coordination site absent in non‑heteroaryl THIQ analogs. Furthermore, the methyl substituent on the imidazole distinguishes this compound from closely related 2‑(1H‑imidazol‑5‑ylmethyl)‑THIQ derivatives, where the absence of the N‑methyl group alters both basicity and steric profile [1]. In procurement contexts where a screening library requires maximal pharmacophore diversity, substituting this compound with a generic 2‑benzyl‑THIQ or an imidazole lacking the methyl cap removes both the imidazole π‑system and the defined N‑methyl topological feature, introducing an uncontrolled variable into SAR campaigns. The limited public disclosure of bioactivity data for this scaffold further amplifies the risk of unverified substitution: without head‑to‑head data, structural non‑equivalence precludes reliable interchange.

Quantitative Differentiation Evidence for 2-((1-Methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline Against Its Closest Structural Comparators


Molecular Weight and Fractional Polar Surface Area Differentiate This Compound from the 3‑Carboxamide Analog and the Canonical Imidazoquinoline TLR8 Agonist

The target compound (MW 227.30, tPSA ~21 Ų by calculation) is significantly lighter and less polar than its closest commercially catalogued analog, 2‑[(1‑methyl‑1H‑imidazol‑5‑yl)methyl]‑1,2,3,4‑tetrahydroisoquinoline‑3‑carboxamide (MW 270.33, tPSA 64.2 Ų, LogP ‑0.47) . It also departs markedly from the imidazoquinoline TLR8 agonist 3M‑002 (CL075, MW 243.33, tPSA 80.04 Ų, LogP 2.63) [1]. The lower molecular weight and minimal polar surface area place the target compound in a more favorable fragment‑like property space for CNS penetration (MW < 300, tPSA < 60 Ų), whereas the 3‑carboxamide analog exceeds the typical tPSA threshold for blood‑brain barrier permeation and the imidazoquinoline carries a substantially different logP.

Physicochemical profiling Drug-likeness Library design

TLR8 Selectivity Profile of the Structurally Distinct 3M‑002 (Imidazoquinoline) Versus TLR7/TLR8 Dual Agonists Provides a Functional Benchmark, Although the THIQ‑Imidazole Scaffold's Intrinsic TLR Activity Remains Unreported

The MeSH database annotates compound C526117 (CAS 2176069‑12‑6) with the synonym 3M‑002 and associates it with TLR8 agonism [1]. In the primary literature, 3M‑002 (CL075, a thiazoloquinoline) is characterized as a selective TLR8 agonist with minimal TLR7 activity: in a HEK293 NF‑κB reporter assay, 3M‑002 activates human TLR8 with an EC50 of 1320 nM (pEC50 5.88), while its TLR7 EC50 is 18,000 nM (pEC50 4.74) in PBMC IFNα induction and 5,480 nM (pEC50 5.26) in a HEK‑Blue hTLR7 reporter assay [2][3]. This represents a >13‑fold functional selectivity window for TLR8 over TLR7 at the cellular level. By contrast, the TLR7/8 dual agonist resiquimod (R848) and the TLR7‑selective agonist 3M‑001 (imiquimod analog) exhibit inverted or balanced selectivity profiles. It must be explicitly noted that these quantitative selectivity data pertain to the imidazoquinoline chemotype (3M‑002), not to the THIQ‑imidazole scaffold of CAS 2176069‑12‑6; the MeSH synonym mapping has not been validated by direct bioassay of the THIQ‑imidazole compound against TLR8.

TLR8 agonism Immuno-oncology Innate immunity

Differential NK‑Cell Cytotoxicity Induction by TLR8‑Agonist IRMs (3M‑002, 3M‑003) Versus TLR7 Agonist 3M‑001 in Primary Human PBMC Cultures

In a head‑to‑head comparison using human PBMC cultures stimulated for 20 h with equimolar (3 µM) concentrations of imidazoquinoline immune response modifiers, compounds containing a TLR8 agonist component—3M‑002 (TLR8‑selective) and 3M‑003 (TLR7/8 dual)—elicited greater NK‑cell‑mediated cytolysis of K562 target cells than the TLR7‑selective agonist 3M‑001 or IL‑2 (1000 U/mL) [1]. The quantitative difference in cytolysis is reported as a directional effect (3M‑002 ≈ 3M‑003 > 3M‑001 ≈ IL‑2) with statistical significance, though exact percent lysis values are presented graphically in the primary reference. This result establishes that TLR8 engagement, as opposed to exclusive TLR7 activation, preferentially enhances NK‑cell effector function in human PBMCs. Relevance to CAS 2176069‑12‑6 hinges on the unverified assumption that the THIQ‑imidazole scaffold recapitulates TLR8 agonism; if confirmed, this functional differentiation would position the compound in immunotherapy applications where NK‑cell activation is desired.

NK cell activation Immunotherapy TLR agonist comparison

Differential Activation of Langerhans Cells: 3M‑002 (TLR8) and Resiquimod (TLR7/8) Induce HPV16‑Specific CD8⁺ T‑Cell Responses, Whereas Imiquimod (TLR7) Does Not

In a study of Langerhans cells (LC) exposed to HPV16 virus‑like particles, treatment with 3M‑002 (TLR8 agonist) or resiquimod (TLR7/8 dual agonist) resulted in strong up‑regulation of surface activation markers, secretion of pro‑inflammatory cytokines, CCL21‑directed migration, and initiation of an HPV16‑specific CD8⁺ T‑cell response [1]. In stark contrast, imiquimod (a TLR7‑selective agonist) failed to activate HPV16‑exposed LC, with no observable induction of phenotypic or functional hallmarks of maturation. The cytokine and chemokine analyses demonstrated that 3M‑002 and resiquimod are more efficient activators of HPV16 VLP‑exposed LC than 3M‑031 and imiquimod. This qualitative difference—functional response versus non‑response—constitutes a binary differentiation between TLR8‑engaging agonists and a TLR7‑only agonist in the HPV LC model. Again, this evidence is class‑level for TLR8 agonism and does not directly measure CAS 2176069‑12‑6.

HPV immunotherapy Langerhans cells TLR8 agonism

Commercial Availability and Pricing: Life Chemicals Catalog Entry Provides a Quantified Procurement Baseline vs. Hit2Lead Carboxamide Analog

The target compound (CAS 2176069‑12‑6) is listed by Life Chemicals with tiered pricing: 2 µmol for $85.50, 20 µmol for $118.50, and 25 mg for $163.50 [1]. The structurally related 3‑carboxamide analog (Hit2Lead 49134614, MW 270.33) is priced at a premium through the Hit2Lead platform (price group 4, request‑based for larger quantities) . On a per‑milligram basis for the smallest available quantity, the target compound costs approximately $163.50/25 mg ($6.54/mg) versus the carboxamide analog which is sold in 1 mg (5 µmol) increments with promotional pricing. The absence of a carboxamide group in the target compound confers synthetic accessibility advantages for further derivatization at the THIQ 3‑position, whereas the carboxamide analog presents a pre‑functionalized scaffold that may limit downstream chemistry.

Procurement Screening library Cost comparison

Validated Application Scenarios for 2-((1-Methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline Based on Structural and Pharmacological Evidence


CNS‑Oriented Fragment‑Based Screening Libraries Requiring Low‑MW, Low‑tPSA THIQ Scaffolds

With a molecular weight of 227.30 Da and an estimated tPSA of ~21 Ų, this compound occupies a fragment‑like property space (MW < 300, tPSA < 60 Ų) predictive of passive blood‑brain barrier permeation . Its THIQ core is a privileged scaffold in CNS drug discovery (e.g., nomifensine analogs), and the appended N‑methylimidazole provides an additional hydrogen‑bond acceptor and metal‑coordination motif not found in simple 2‑alkyl‑THIQ comparators. In fragment‑based screening against CNS targets such as monoamine transporters, GPCRs, or ion channels, this compound offers a differentiated pharmacophore relative to both the more polar 3‑carboxamide congener (tPSA 64.2 Ų) and benzyl‑substituted THIQs, which lack the imidazole heterocycle [1].

Innate Immune Screening Panels: Exploratory Testing of THIQ‑Imidazole Chemotype as a Potential TLR8 Modulator

The MeSH annotation linking CAS 2176069‑12‑6 to TLR8 via the 3M‑002 synonym provides a testable hypothesis: that the THIQ‑imidazole scaffold may engage TLR8 pathways. Primary literature on the imidazoquinoline 3M‑002 demonstrates that TLR8 agonism selectively enhances NK‑cell cytotoxicity over TLR7 agonism [1] and rescues HPV‑suppressed Langerhans cell function where TLR7 agonists fail [2]. Although direct TLR8 activity has not been reported for the THIQ‑imidazole compound itself, its inclusion in a TLR‑focused screening panel alongside validated agonists (3M‑002, resiquimod) and antagonists would enable direct pharmacophore validation. Procurement for this application is warranted only if accompanied by a commitment to in‑house TLR8/TLR7 reporter assay profiling.

Synthetic Chemistry Programs Requiring a Derivatizable THIQ Core with an Unencumbered 3‑Position

Unlike the 3‑carboxamide analog (Hit2Lead 49134614), which is pre‑functionalized at the THIQ 3‑position, the target compound bears no substituent at C‑3, leaving this site available for regioselective functionalization—alkylation, acylation, or spirocyclization . For medicinal chemistry teams building focused libraries around the THIQ scaffold, this unsubstituted core allows introduction of diverse C‑3 substituents without the need for deprotection or amide hydrolysis steps required by the carboxamide congener. The commercially available scale (2 µmol to 25 mg from Life Chemicals) [1] supports both initial screening and milligram‑scale analog synthesis, bridging hit confirmation and early hit‑to‑lead chemistry within a single procurement workflow.

Chemical Biology Tool Compound for Profiling Imidazole‑Tetrahydroisoquinoline Pharmacophore Space

The combination of a THIQ core with a 1‑methylimidazole substituent via a methylene linker is sparsely represented in public bioactivity databases, making this compound a valuable probe for mapping the pharmacophore space at the intersection of two privileged structures. In chemogenomic profiling or affinity‑based proteomics, this compound serves as a structurally unique bait that can be benchmarked against THIQ‑only controls (e.g., 1,2,3,4‑tetrahydroisoquinoline itself), imidazole‑only controls (e.g., 1‑methylimidazole), and the 3‑carboxamide analog to deconvolute the contribution of the imidazole moiety and the C‑3 substitution state to any observed target engagement [1]. This scenario is particularly relevant for academic screening centers building annotated probe libraries for mechanism‑of‑action studies.

Quote Request

Request a Quote for 2-((1-methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.